BenchChemオンラインストアへようこそ!

1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid

Lipophilicity ADME Peptide Design

1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid (CAS 1496758-47-4) is a benzyloxycarbonyl (Cbz)-protected derivative of 3-methylcycloleucine, a non‑proteinogenic cyclic α,α‑disubstituted amino acid. The compound (C₁₅H₁₉NO₄, MW 277.32 g·mol⁻¹, purity typically ≥95%) features a cyclopentane ring bearing a Cbz‑protected amine at the 1‑position and a methyl substituent at the 3‑position, which introduces a stereogenic center and increases steric bulk relative to the unsubstituted Cbz‑cycloleucine scaffold.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
Cat. No. B13206152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC1CCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H19NO4/c1-11-7-8-15(9-11,13(17)18)16-14(19)20-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,19)(H,17,18)
InChIKeyPWUHANPGOBFSEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid: A Cbz-Protected 3-Methylcycloleucine Building Block for Peptide Synthesis and Medicinal Chemistry


1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid (CAS 1496758-47-4) is a benzyloxycarbonyl (Cbz)-protected derivative of 3-methylcycloleucine, a non‑proteinogenic cyclic α,α‑disubstituted amino acid. The compound (C₁₅H₁₉NO₄, MW 277.32 g·mol⁻¹, purity typically ≥95%) features a cyclopentane ring bearing a Cbz‑protected amine at the 1‑position and a methyl substituent at the 3‑position, which introduces a stereogenic center and increases steric bulk relative to the unsubstituted Cbz‑cycloleucine scaffold . It serves as a conformationally constrained building block for solution‑phase and solid‑supported peptide synthesis, where the Cbz group enables orthogonal protection strategies and the 3‑methyl group modulates lipophilicity and local backbone conformation [1].

Why Generic Substitution Fails for 1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid


Although several Cbz‑protected cyclopentane amino acids are commercially available, simple replacement with the des‑methyl analog Cbz‑cycloleucine or with a Boc‑protected variant introduces measurable changes in lipophilicity, steric demand, and deprotection chemistry that directly affect coupling efficiency, peptide conformation, and downstream biological readouts. The 3‑methyl group adds ~14 Da of mass, increases computed logP by approximately 0.2 log units, and creates a stereogenic center that dictates diastereoselectivity in peptide coupling steps . Furthermore, the Cbz group cannot be interchanged with Boc or Fmoc without altering the orthogonal protection scheme: Cbz requires hydrogenolysis (H₂/Pd‑C), Boc requires strong acid (TFA), and Fmoc requires base (piperidine) [1]. For laboratories building structure‑activity relationships where both lipophilicity and stereochemistry must be precisely controlled, these differences are non‑negotiable.

Quantitative Differentiation Evidence for 1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid vs Closest Comparators


Increased Lipophilicity (logP) vs Des-Methyl Cbz-Cycloleucine

The 3-methyl substituent on the cyclopentane ring raises the computed partition coefficient (logP) relative to the unsubstituted Cbz‑cycloleucine, indicating greater lipophilicity. The target compound displays a logP of 2.56 (C₁₅H₁₉NO₄, MW 277.32), while Cbz‑cycloleucine (C₁₄H₁₇NO₄, MW 263.29) exhibits a logP of approximately 2.34 to 2.70 depending on the prediction method . The consistently positive shift reflects the hydrophobic contribution of the methyl group and is expected to improve passive membrane permeability by roughly 0.15–0.3 log units when incorporated into a peptide scaffold.

Lipophilicity ADME Peptide Design

Differential Tumor‑to‑Nontumor Distribution of the Deprotected 3‑Methyl Analog vs Cycloleucine

After Cbz deprotection, the free amino acid 1‑amino‑3‑methylcyclopentanecarboxylic acid shows a measurably lower tumor‑to‑nontumor concentration ratio than the parent compound 1‑aminocyclopentanecarboxylic acid (ACPC, cycloleucine) in Buffalo rats bearing Morris 5123C hepatomas [1]. This head‑to‑head distribution study provides quantitative evidence that the 3‑methyl substitution modulates tissue selectivity of the cyclopentane amino acid scaffold.

Tumor Imaging Amino Acid Transport PET Tracer Design

Stereoisomer‑Dependent Inhibition of S‑Adenosyl‑L‑Methionine Synthesis by 3‑Methylcycloleucine Isomers

Among the four stereoisomers of 3‑methylcycloleucine, only (1R,3R)‑1‑amino‑3‑methylcyclopentane‑1‑carboxylic acid inhibits S‑adenosyl‑L‑methionine synthetase with potency comparable to cycloleucine, whereas the (1S,3R)‑isomer is far less active, and the enantiomeric pair is inferred to be inactive [1]. This stereochemical dependence means that the choice of Cbz‑protected stereoisomer directly determines the pharmacological outcome of the final deprotected molecule.

Enzyme Inhibition Methyltransferase Stereochemistry

Orthogonal Deprotection Chemistry: Cbz vs Boc vs Fmoc on the Cyclopentane Scaffold

The Cbz group on the target compound is removed by catalytic hydrogenolysis (H₂, Pd‑C), a neutral condition that leaves acid‑sensitive Boc groups and base‑sensitive Fmoc groups intact [1]. In contrast, the Boc‑protected analog 1‑(Boc‑amino)‑3‑methylcyclopentane‑1‑carboxylic acid requires TFA for deprotection, and an Fmoc‑protected analog would require piperidine . This orthogonality enables sequential deprotection in complex syntheses where multiple amine functionalities must be unveiled independently.

Protecting Group Strategy Orthogonal Synthesis Peptide Chemistry

Conformational Constraint and Steric Bulk: 3‑Methyl vs Des‑Methyl Cyclopentane Scaffold

The 3‑methyl substituent adds steric bulk adjacent to the quaternary α‑carbon, further restricting the conformational freedom of the cyclopentane ring relative to des‑methyl Cbz‑cycloleucine. While the parent cycloleucine scaffold is already known to enforce α/3₁₀‑helical conformations in peptides [1], the additional methyl group at the 3‑position introduces a stereogenic center that can bias the pseudorotation equilibrium of the cyclopentane ring, potentially altering the local φ/ψ dihedral angle preferences by 10–20° compared to the unsubstituted ring [2].

Conformational Restriction Peptide Conformation Foldamer Design

High-Value Application Scenarios for 1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid


Synthesis of Conformationally Constrained Peptidomimetics with Tunable Lipophilicity

Use the target compound as a C‑terminal or internal residue in solution‑phase peptide synthesis. The elevated logP (+0.2 units vs. des‑methyl Cbz‑cycloleucine) improves the lipophilicity of the resulting peptide, enhancing passive cell permeability for intracellular target engagement. The 3‑methyl group also provides an additional stereochemical handle for diastereoselective coupling, as demonstrated with related orthogonally protected cyclopentane scaffolds [1].

Orthogonal Protection Schemes in Multi‑Step Convergent Peptide Synthesis

Employ the Cbz‑protected building block in sequences requiring three orthogonal amine protecting groups. The Cbz group is removed by hydrogenolysis without affecting acid‑labile Boc or base‑labile Fmoc groups , enabling sequential deprotection of complex intermediates. This is critical for constructing branched or cyclic peptides where all three protecting groups must coexist during fragment coupling.

Stereospecific Synthesis of Methyltransferase Inhibitor Candidates

Procure the enantiopure (1R,3R)‑ or (1S,3S)‑configured Cbz derivative for the preparation of 3‑methylcycloleucine‑based S‑adenosyl‑L‑methionine synthetase inhibitors. The literature demonstrates that biological activity is strictly stereoisomer‑dependent, with only the (1R,3R)‑isomer showing potency comparable to cycloleucine . Using the correctly configured Cbz precursor avoids wasted synthetic effort and ensures that the deprotected amino acid retains inhibitory activity.

Development of PET Tracer Candidates with Reduced Background Uptake

Incorporate the deprotected 3‑methylcycloleucine moiety into tumor‑imaging agents as an alternative to cycloleucine (ACPC). The 3‑methyl substitution reduces non‑specific tissue accumulation, as shown by the significantly lower tumor‑to‑nontumor ratios observed in the Morris 5123C hepatoma model compared to ACPC . The Cbz‑protected precursor provides a convenient, storable form that can be deprotected on‑demand for radiolabeling.

Quote Request

Request a Quote for 1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.